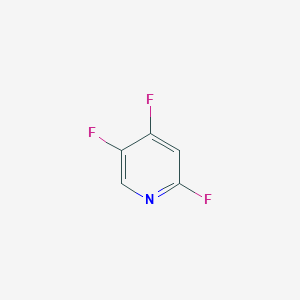

2,4,5-Trifluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSQDAAIMIVWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479266 | |

| Record name | 2,4,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837365-04-5 | |

| Record name | 2,4,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4,5 Trifluoropyridine and Its Structural Analogues

Regioselective Fluorination Strategies for Pyridine (B92270) Precursors

Direct and regioselective fluorination of the pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, several strategies have been developed to overcome this hurdle.

One approach involves the use of powerful electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF4) have been successfully employed for the fluorination of various heterocyclic systems. nih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410). nih.gov

Another strategy is the direct fluorination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and can direct the incoming fluorine atom to specific positions. For example, the direct fluorination of a pyridine N-oxide has been demonstrated to produce a meta-fluorinated pyridine, a position that is typically difficult to functionalize. nih.govrsc.org This method has the potential to provide a new pathway for synthesizing specifically substituted fluoropyridines. nih.govrsc.org

Furthermore, the development of C-H bond activation/fluorination strategies offers a direct route to fluorinated pyridines, avoiding the need for pre-functionalized starting materials. While still an area of active research, methods are emerging for the selective fluorination of pyridine C-H bonds, particularly at the C3-position, using ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring closure. nih.govacs.orgfigshare.com

Halogen-Exchange Reactions:

Halogen-exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds, including 2,4,5-trifluoropyridine. nih.govacsgcipr.org This method involves the displacement of a halogen atom, typically chlorine or bromine, with a fluoride ion.

Nucleophilic Fluorination of Halopyridines

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into a pyridine ring. nih.govacs.org The reactivity of halopyridines towards nucleophilic substitution is significantly influenced by the position of the halogen and the presence of other substituents. The Halex process, a key industrial method, utilizes inexpensive fluoride sources like potassium fluoride (KF) to replace chlorine atoms in electron-deficient aromatic systems. nih.govacsgcipr.org The reaction of 2,3,5-trichloropyridine (B95902) with potassium fluoride can lead to the formation of 5-chloro-2,3-difluoropyridine. thieme-connect.com The rate of these reactions can be enhanced by using high temperatures and phase-transfer catalysts to increase the solubility and nucleophilicity of the fluoride salt. nih.gov A mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium (B1175870) salts has also been developed, offering a more environmentally friendly alternative by avoiding high-boiling toxic solvents. rsc.orgrsc.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Chloropyridines | KF, Quaternary Ammonium Salt | 2-Fluoropyridines | 66-83 | rsc.org |

| 2,3,5-Trichloropyridine | KF | 5-Chloro-2,3-difluoropyridine | - | thieme-connect.com |

| 2,3,5-Trichloropyridine | KF, Phase Transfer Catalyst | 2,3-Difluoro-5-chloropyridine | - | benthamdirect.com |

Vapor-Phase Fluorination Techniques

Vapor-phase fluorination is another established method for producing fluorinated pyridines, often employed in industrial settings. This technique involves passing the vapor of a chlorinated pyridine precursor over a heated catalyst in the presence of a fluorinating agent like hydrogen fluoride (HF). google.com While effective, vapor-phase reactions often require high temperatures, which can lead to increased energy costs and potential decomposition of starting materials and products. google.com Catalytic gas-phase fluorination of 2-chloropyridine (B119429) over metal oxide catalysts in the presence of HF has also been reported. acs.org

Liquid-Phase Fluorination Approaches

Liquid-phase fluorination offers an alternative to vapor-phase methods, often allowing for milder reaction conditions. The reaction of polychlorinated pyridines, such as pentachloropyridine (B147404), with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent is a common approach. epo.org For example, reacting pentachloropyridine with KF in sulfolane (B150427) can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). epo.org The use of phase-transfer catalysts can significantly improve the efficiency of these reactions. benthamdirect.com Microwave-assisted solid-liquid Halex reactions have also been developed, which can dramatically reduce reaction times and improve yields. benthamdirect.com

Cycloaddition and Cyclocondensation Reactions Utilizing Fluorinated Building Blocks

The construction of the pyridine ring from smaller, pre-fluorinated building blocks is a powerful and convergent strategy for accessing complex fluorinated pyridines. researchoutreach.orgjst.go.jp

Cycloaddition reactions, such as the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, can generate highly substituted pyridines. acs.org Another example is the cobalt-catalyzed [2+2+2] cycloaddition of fluorinated diynes with nitriles, which provides regioselective access to α-fluoroalkylated pyridines. bohrium.com Base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes is another method for constructing 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org

Cyclocondensation reactions involve the assembly of a ring from several smaller components. researchoutreach.org The use of trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate in condensation reactions is a common strategy for synthesizing trifluoromethylpyridines. researchoutreach.orgjst.go.jp These methods allow for the precise placement of fluorine-containing groups in the final pyridine product.

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis has emerged as a versatile tool for the synthesis of fluorinated pyridines, offering novel pathways with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the palladium-catalyzed fluorination of aryl and vinyl triflates provides a route to fluoroarenes and fluoroalkenes. nih.govacs.org The development of specialized ligands has been crucial in overcoming challenges associated with the C-F reductive elimination step in the catalytic cycle. acs.orgacsgcipr.org Palladium-catalyzed C-H activation and subsequent functionalization of pyridines also represent a growing area of research. rsc.org For example, palladium-catalyzed amination of 2-bromo-5-[¹⁸F]fluoropyridine has been used in the synthesis of radiolabeled aminopyridines. rsc.org

| Catalyst System | Substrate | Product | Key Features | Reference |

| Pd(OAc)₂, AgF, Benzoquinone | 2-Arylpyridine, Aryltrimethoxysilane | Ortho-arylated pyridine | Direct C-H arylation | rsc.org |

| Palladium Catalyst, t-BuBrettPhos | Aryl Triflates | Aryl Fluorides | Overcomes challenges in C-F reductive elimination | nih.gov |

| CoCl₂(phen), ZnBr₂, Zn | Fluorinated Diynes, Nitriles | α-Fluoroalkylated Pyridines | Regioselective [2+2+2] cycloaddition | bohrium.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of highly functionalized organofluorine compounds like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry focus on designing chemical products and processes that minimize the use and generation of hazardous substances. google.comgoogle.com While specific literature detailing the application of green chemistry to the synthesis of this compound is not abundant, the broader field of fluoropyridine synthesis provides insight into sustainable trends. These include the use of safer reagents, improved energy efficiency, waste reduction, and the adoption of advanced process technologies. numberanalytics.comresearchgate.net

A key principle of green chemistry is the prevention of waste, which is preferable to treating waste after it has been created. google.comchemrevlett.com In the context of fluoropyridine synthesis, this often involves optimizing reaction conditions to maximize yield and minimize by-products. For instance, in the synthesis of the related compound 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine and potassium fluoride, conducting the reaction under anhydrous conditions in N-methylpyrrolidone at temperatures below 170°C leads to high yields and significantly reduces tar formation. google.com Such optimization aligns with green chemistry goals by improving material efficiency and reducing the burden of purification.

Another sustainable approach is the use of catalysis over stoichiometric reagents. google.comchemrevlett.com Catalytic methods reduce waste as the catalyst can facilitate a reaction many times in small amounts. In the broader field of organofluorine chemistry, transition-metal catalysts, particularly those based on copper or palladium, are used, although a green approach seeks to replace these expensive and often toxic metals with more benign alternatives. numberanalytics.comlboro.ac.uk

Modern process technologies also contribute to greener synthetic routes. The development of continuous flow processes offers several advantages over traditional batch reactions, including better temperature control, enhanced safety, and the potential for higher throughput. researchgate.netnih.gov For the production of related trifluoromethylpyridines, simultaneous vapor-phase chlorination/fluorination in a continuous reactor is a known industrial method. nih.govjst.go.jp This approach can improve efficiency and reduce waste, although it often requires high temperatures and can produce unavoidable by-products. nih.govjst.go.jp

Furthermore, the exploration of novel reaction media and energy sources, such as mechanochemistry (ball milling) and photochemical methods, represents a frontier in sustainable synthesis. numberanalytics.comlboro.ac.ukresearchgate.net Mechanochemistry can reduce or eliminate the need for bulk solvents, a major contributor to chemical waste. lboro.ac.ukresearchgate.net These emerging techniques, while not yet documented specifically for this compound, offer promising avenues for future sustainable production of polyfluorinated heterocycles.

| Catalysis | Development of efficient and recyclable catalysts to replace stoichiometric reagents, minimizing waste. | numberanalytics.comchemrevlett.com |

Mechanistic Studies of this compound Formation Pathways

The formation of this compound and its analogues predominantly occurs through a nucleophilic aromatic substitution (SNAr) mechanism. lboro.ac.ukmdpi.com This pathway is characteristic of electron-deficient aromatic systems, such as pyridine rings bearing multiple electron-withdrawing fluorine atoms. The SNAr reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Intermediate The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the polyfluoropyridine ring. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. masterorganicchemistry.com The negative charge is delocalized across the ring system and is particularly stabilized by the electron-withdrawing ring nitrogen and the fluorine substituents. masterorganicchemistry.com

Step 2: Elimination of the Leaving Group In the second, typically rapid, step, the aromaticity of the ring is restored by the expulsion of a leaving group, most commonly a fluoride or chloride ion. In the synthesis of polyfluoropyridines via halogen exchange (Halex) reactions, a precursor like pentachloropyridine is treated with a fluoride source (e.g., potassium fluoride), where chloride acts as the leaving group in successive SNAr steps.

The reactivity and regioselectivity of nucleophilic substitution on the polyfluoropyridine ring are governed by the powerful electron-withdrawing nature of the fluorine atoms. The activating influence of these substituents on the reaction rate generally follows the order: ortho > meta > para relative to the position of attack. researchgate.netrsc.org This is because an ortho fluorine atom provides the strongest inductive stabilization for the negative charge in the Meisenheimer intermediate. rsc.org The nitrogen atom in the pyridine ring strongly activates the ortho (2,6) and para (4) positions towards nucleophilic attack. Consequently, in pentafluoropyridine (B1199360), nucleophilic substitution occurs preferentially at the C-4 position, followed by the C-2 and C-6 positions, with the C-3 and C-5 positions being the least reactive. researchgate.net

The formation of the specific this compound isomer depends on the starting material and the reaction sequence. Its synthesis often involves the partial fluorination of a polychlorinated pyridine, where the regiochemical outcome is a result of the relative activation provided by the remaining chloro and newly introduced fluoro substituents at each step. Studies on chloropolyfluoropyridines have shown that the activating influence of chlorine also decreases in the order ortho > meta > para. rsc.org

Table 2: Relative Activating Effects of Substituents in Nucleophilic Aromatic Substitution of Pyridines

| Substituent | Position Relative to Reaction Center | Relative Activating Influence (vs. H) | Reference |

|---|---|---|---|

| Fluorine | ortho | 31 | researchgate.net |

| Fluorine | meta | 23 | researchgate.net |

| Fluorine | para | 0.26 | researchgate.net |

| Chlorine | ortho | 86 | rsc.org |

| Chlorine | meta | 24 | rsc.org |

Reactivity and Reaction Mechanism Investigations of 2,4,5 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4,5-Trifluoropyridine

The electron-deficient pyridine (B92270) ring, further activated by three fluorine atoms, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is the most significant aspect of its chemistry, allowing for the selective introduction of a wide range of functional groups. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Regioselectivity and Site-Selective Functionalization

In polyfluorinated pyridines, nucleophilic attack generally occurs at positions para (C4) and ortho (C2, C6) to the ring nitrogen, as these positions are most activated towards substitution. For this compound, the C4 and C2 positions are the primary sites of reactivity.

Research has shown that the C4-position is the most electrophilic site and is preferentially attacked by many nucleophiles. For instance, the reaction of 3-chloro-2,4,5-trifluoropyridine with Meldrum's acid in the presence of a base like diisopropylethylamine (DIPEA) results in selective substitution of the fluorine atom at the C4 position. google.com This high regioselectivity is consistent with the established principles of SNAr on electron-deficient aromatic systems, where the para-position relative to the heteroatom is highly activated.

Despite the intrinsic preference for C4 substitution, the regioselectivity can be altered. A notable strategy for redirecting the site of nucleophilic attack is the "silyl trick". researchgate.net By introducing a bulky trialkylsilyl group onto the pyridine ring, typically at a position adjacent to a target reaction site, it is possible to sterically hinder that position and direct the incoming nucleophile to an otherwise less reactive site. researchgate.netresearchgate.net For example, introducing a bulky silyl (B83357) group at the 3-position can shield the adjacent C2 and C4 positions, thereby reorienting the nucleophilic attack to the C6 position. researchgate.net The compound this compound has been specifically synthesized to explore and utilize this regiocontrol method. researchgate.netresearchgate.net

Influence of Nucleophile Type and Reaction Conditions

The outcome of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Nucleophile Type:

Hard vs. Soft Nucleophiles: Hard nucleophiles, such as alkoxides and primary amines, typically favor attack at the most electrophilic carbon, which is the C4 position.

Steric Hindrance: The steric bulk of the nucleophile can influence the site of attack. While less hindered nucleophiles may favor the electronically preferred C4 position, bulkier nucleophiles might be directed to the more sterically accessible C2 or C6 positions, although this effect is more pronounced in symmetrically substituted pyridines like 2,4,6-trifluoropyridine (B32590).

Reaction Conditions:

Solvent: The choice of solvent can impact reaction rates and, in some cases, selectivity by stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like acetonitrile (B52724), DMF, or DMSO are commonly used.

Temperature and Base: The reaction temperature and the choice and stoichiometry of the base are critical. For example, the reaction of 3-chloro-2,4,5-trifluoropyridine with Meldrum's acid proceeds efficiently in acetonitrile with DIPEA as the base. google.com

The following table summarizes representative SNAr reactions, illustrating the regioselectivity.

| Reactant | Nucleophile | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2,4,5-trifluoropyridine | Meldrum's acid | DIPEA, Acetonitrile | 2-(3-Chloro-2,5-difluoropyridin-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Selective for C4 | google.com |

Kinetic and Thermodynamic Aspects of SNAr Pathways

When a reaction can yield more than one product, the distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product. numberanalytics.comrsc.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of its rate of formation. This is the thermodynamic product. numberanalytics.comrsc.org

In the context of SNAr reactions on polyfluoropyridines like pentafluoropyridine (B1199360), a clear shift from kinetic to thermodynamic control has been observed. rsc.orgnih.govencyclopedia.pub For instance, reactions with certain carbanions can initially yield the product of substitution at one position (the kinetic product), but upon heating, this can isomerize to the more stable product of substitution at a different position (the thermodynamic product). rsc.org

For this compound, substitution can occur at the C2 or C4 positions. It is plausible that one of these pathways is kinetically favored while the other leads to a more thermodynamically stable product. The C4 position is generally the most electrophilic, suggesting that attack at this position is likely to be the kinetically favored pathway. The relative thermodynamic stability of the resulting 2-substituted versus 4-substituted products would depend on the specific nucleophile and would determine the product distribution under thermodynamic control. Precise control of reaction conditions, particularly temperature, can therefore be used to selectively favor one regioisomer over the other. nih.govencyclopedia.pub

Electrophilic Aromatic Substitution Reactivity of this compound

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. The presence of three strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring, making SEAr reactions exceptionally challenging.

The combined inductive effects of the fluorine atoms and the deactivating effect of the nitrogen atom significantly reduce the electron density of the π-system, which is necessary to attack an incoming electrophile. Computational studies on various fluoropyridines, including this compound, support the notion of a less aromatic character compared to benzene, which correlates with reduced reactivity in SEAr. acs.org Consequently, forcing conditions, such as strong acids and high temperatures, would be required, and such reactions are not commonly reported for this compound. Any potential electrophilic attack would likely be directed to the C3 or C5 positions, which are least deactivated.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

While direct C-F bond activation for cross-coupling is possible, a more common and versatile strategy involves the cross-coupling of derivatives of this compound. rsc.org This typically involves a two-step sequence: first, a regioselective SNAr reaction to introduce a different halogen (Cl, Br, I) or a triflate group at a specific position, followed by a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. kaznu.kz For derivatives of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups.

A typical application would involve the Suzuki-Miyaura coupling of a halo-difluoropyridine derivative, which can be synthesized from this compound via an SNAr reaction. For example, a 4-chloro-2,5-difluoropyridine (B1589391) derivative can be coupled with various arylboronic acids. The success of these couplings often relies on careful optimization of reaction conditions. kaznu.kz

Key parameters for optimization include:

Palladium Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos) is often used. Ligand-free conditions have also been reported for some polyhalogenated pyridines. kaznu.kz

Base: A base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed.

The following table provides a representative example of a Suzuki-Miyaura coupling reaction on a related trifluoropyridine derivative, illustrating the general methodology.

| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid (1 equiv.) | Pd(OAc)₂ | K₂CO₃, Dioxane/H₂O, 80 °C | 2-Chloro-6-phenyl-3-(trifluoromethyl)pyridine | 90% | kaznu.kz |

This site-selective reaction on a related compound highlights the feasibility of using Suzuki-Miyaura coupling to build molecular complexity on a fluorinated pyridine scaffold, a strategy directly applicable to derivatives of this compound. kaznu.kz

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the presence of three electron-withdrawing fluorine atoms, makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of complex substituted pyridines. The reactivity of the C-F bonds towards palladium-catalyzed transformations is generally lower than that of C-Cl, C-Br, or C-I bonds, often requiring specific ligands and harsher reaction conditions. However, the principles of these reactions, established with other polyhalopyridines, are applicable to this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate and is a cornerstone of C-C bond formation. wikipedia.orglibretexts.org For polyfluoropyridines, the reaction regioselectivity is dictated by the electronic properties and relative lability of the C-F bonds. In substrates containing both chlorine and fluorine, palladium catalysts typically favor oxidative addition to the C-Cl bond over the C-F bond. For instance, in the Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine (B155018), arylation occurs selectively at the chlorine-bearing positions. researchgate.net For this compound, coupling would involve the cleavage of a C-F bond, which is challenging but can be achieved with specialized catalyst systems, often employing bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step. psu.edu The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction is highly dependent on the choice of ligand, base, and solvent. wuxiapptec.com While direct amination of this compound is not extensively documented, studies on other polyhalopyridines demonstrate the feasibility of such transformations. The reaction mechanism follows a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org The use of sterically hindered biaryl phosphine ligands is crucial for achieving high efficiency, especially when coupling with less reactive C-F bonds. rsc.org

The table below summarizes representative conditions for related palladium-catalyzed coupling reactions, which can be extrapolated for this compound.

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-Dichloro-2,4,6-trifluoropyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Aryl-substituted trifluoropyridine | researchgate.net |

| Suzuki-Miyaura | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Pyridylboronic acid | Pd(PPh₃)₂Cl₂ / t-Bu₃P | Na₂CO₃ | 1,4-Dioxane | Bipyridine derivative | psu.edu |

| Buchwald-Hartwig | Aryl Bromide | Morpholine | [Pd(I)-dimer]/DavePhos | NaOtBu | 1,4-Dioxane | N-Aryl morpholine | rsc.org |

| Desulfinylative Coupling | Pyridine-2-sulfinate | Aryl Halide | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | Aryl-substituted pyridine | nih.gov |

Reductive Transformations of this compound

The reduction of polyfluorinated heterocycles like this compound can proceed via several pathways, most notably through reductive dehalogenation (hydrodefluorination), where a fluorine atom is replaced by a hydrogen atom. epa.gov This process is valuable for accessing partially fluorinated pyridines that are otherwise difficult to synthesize. The regioselectivity of the reduction is influenced by the reducing agent and the electronic environment of the C-F bonds.

Studies on the reduction of closely related compounds provide significant insight. For example, the reduction of pentafluoropyridine with lithium aluminum hydride (LAH) in diethyl ether yields a mixture of products, including 2,3,5,6-tetrafluoropyridine (B1295328) and 2,3,5-trifluoropyridine (B1273224). psu.edu The formation of 2,3,5-trifluoropyridine in this reaction indicates that the fluorine atom at the 4-position is preferentially removed, followed by the fluorine at the 6-position. This selectivity is attributed to coordination of the hydride reagent with the ring nitrogen, directing the reduction to the ortho (2,6) and para (4) positions. psu.edu

The use of diisobutylaluminum hydride (DIBAL) as a reducing agent on 3,5-dichloro-2,4,6-trifluoropyridine also results in the selective reductive replacement of fluorine atoms over chlorine atoms, primarily at the positions activated by the nitrogen atom (para and ortho). psu.edu Catalytic hydrogenation using a palladium catalyst is another effective method for dehalogenation, typically removing less electronegative halogens like bromine or chlorine in preference to fluorine. psu.eduresearchgate.net However, under specific conditions, catalytic hydrogenation can also achieve hydrodefluorination. libretexts.org

The table below outlines key reductive transformations on related polyfluoropyridines.

| Substrate | Reagent | Solvent | Key Product(s) | Transformation Type | Ref. |

|---|---|---|---|---|---|

| Pentafluoropyridine | Lithium Aluminum Hydride (LAH) | Diethyl ether | 2,3,5-Trifluoropyridine | Hydrodefluorination | psu.edu |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Diisobutylaluminum Hydride (DIBAL) | Not specified | 3,5-Dichloro-2,6-difluoropyridine | Hydrodefluorination at C4 | psu.edu |

| Pentafluoropyridine | LAH / 12-crown-4 | Diethyl ether | 2,3,5,6-Tetrafluoropyridine | Hydrodefluorination at C4 | psu.edu |

| Bromofluoro heterocycles | H₂ / Pd-C | Not specified | Fluorinated heterocycles | Hydrodebromination | psu.edu |

Oxidative Reactions and Derivatizations

The oxidation of the pyridine ring in this compound is a challenging transformation. The high electronegativity of the fluorine atoms significantly reduces the electron density of the aromatic system and the basicity of the nitrogen atom, making it resistant to common electrophilic oxidation reagents. Direct N-oxidation to form this compound N-oxide is therefore difficult to achieve under standard conditions (e.g., with hydrogen peroxide or peroxy acids) that are effective for non-fluorinated or less-fluorinated pyridines. rsc.orgguidechem.com

Instead of direct oxidation of the core ring, oxidative derivatization often involves reactions on substituents attached to the polyfluoropyridine ring. For instance, if a thiol group is introduced onto the ring via nucleophilic substitution, it can subsequently be oxidized to the corresponding sulfonic acid. This strategy was employed in the synthesis of fluorinated poly(arylene ether)s, where a tetrafluoropyridine thiol was oxidized using hydrogen peroxide in formic acid. mdpi.com

Another approach to functionalized pyridine N-oxides involves synthesizing a less halogenated N-oxide first, followed by further halogenation. For example, 2,6-dichloropyridine (B45657) can be oxidized to its N-oxide, which is then subjected to further chlorination to produce 2,4,6-trichloropyridine. google.com A similar strategy could be envisioned for fluorinated analogues, though it would be synthetically complex.

Attempts to generate reactive intermediates from polychloropyridine N-oxides, such as Grignard reagents, have been largely unsuccessful, leading to tars and recovery of starting material, highlighting the complex reactivity of these oxidized species. rsc.org

The table below shows examples of oxidative reactions on related pyridine systems.

| Substrate | Reagent(s) | Conditions | Product | Reaction Type | Ref. |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-pyridinethiol | H₂O₂ / HCOOH | Not specified | 2,3,5,6-Tetrafluoropyridine-4-sulfonic acid | Side-chain oxidation | mdpi.com |

| 2,6-Dichloropyridine | 1. H₂O₂ / Trifluoroacetic acid 2. POCl₃ | 1. 85°C 2. Reflux | 2,4,6-Trichloropyridine (via N-oxide) | N-oxidation followed by chlorination | guidechem.comgoogle.com |

| Pentafluoropyridine | Nucleophile (e.g., NaSH) | Not specified | 4-Substituted tetrafluoropyridine | Nucleophilic aromatic substitution (precursor for oxidation) | mdpi.com |

Derivatization Strategies and Functional Group Transformations for 2,4,5 Trifluoropyridine

Introduction of Diverse Chemical Functionalities via Directed Reactions

The introduction of new functional groups onto the 2,4,5-trifluoropyridine ring is primarily achieved through nucleophilic aromatic substitution (SNAr), where one or more fluorine atoms are displaced by a nucleophile. The fluorine atoms activate the pyridine (B92270) ring for such attacks. mdpi.com This reactivity allows for the incorporation of a wide range of functionalities. Common nucleophiles include oxygen-centered (alkoxides, phenoxides), nitrogen-centered (amines, hydrazines), and sulfur-centered (thiolates) reagents, leading to the formation of ethers, amines, and thioethers, respectively. guidechem.com

Beyond classical SNAr, modern synthetic methods have expanded the toolbox for functionalizing fluoropyridines. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide pathways for creating carbon-carbon bonds, although this often requires prior modification of the pyridine ring. guidechem.comresearchgate.net Furthermore, metal-free directed C-H borylation has emerged as a powerful strategy. In this approach, the pyridine nitrogen can direct the borylation of an attached group, or an external directing group can facilitate the borylation of the pyridine ring itself, installing a versatile boronic ester group for further derivatization. researchgate.netccspublishing.org.cn

Chemo- and Regioselective Derivatization Methodologies

Achieving selectivity in the derivatization of polyfluorinated pyridines is a significant synthetic challenge. In nucleophilic aromatic substitution reactions, the positions on the pyridine ring exhibit different levels of reactivity. For polyhalopyridines, nucleophilic attack generally occurs preferentially at the 4-position, which is electronically activated by the ring nitrogen. acs.orgacs.org However, reactions can sometimes be unselective. For instance, the reaction of 2,4-trifluoropyridine with sodium ethoxide shows a preference for substitution at the 4-position but is otherwise unselective. researchgate.net

To overcome this challenge and control the position of substitution, specific methodologies have been developed. A highly effective strategy is the use of a bulky "directing group" to sterically block certain positions and guide the nucleophile to a different, specific site. This "silyl trick" involves introducing a large trialkylsilyl group (e.g., trimethylsilyl) at a position adjacent to a target halogen. acs.orgresearchgate.net This steric hindrance effectively shields the neighboring halogen from attack, forcing the nucleophilic substitution to occur at a more remote, unhindered position. For example, in 2,4,6-trihalopyridines, introducing a silyl (B83357) group at the 3-position directs substitution exclusively to the 6-position. researchgate.netacs.org After the desired substitution, the silyl group can be easily removed. researchgate.netresearchgate.net This method allows for the precise and predictable synthesis of specific isomers that would be inaccessible through direct substitution.

Another advanced approach involves the use of directing groups to achieve site-selective C-H functionalization, which allows for the conversion of a C-H bond to a C-X bond at a specific location. nih.gov The 5-fluoropyridine moiety itself has been shown to act as an effective directing group in the metal-free ortho-C-H borylation of N-methylaniline and benzylamine (B48309) derivatives, demonstrating high efficiency and site exclusivity. researchgate.netccspublishing.org.cn

Table 1: Methodologies for Regiocontrolled Functionalization of Polyhalopyridines

| Starting Material Class | Methodology | Directing Group | Outcome | Reference(s) |

| 2,4,6-Trihalopyridines | Nucleophilic Substitution | Trialkylsilyl at C3 | Exclusive substitution at the C6 position. | acs.org, researchgate.net |

| 2,4-Dihalopyridines | Nucleophilic Substitution | Trialkylsilyl at C5 | Exclusive substitution at the C2 position. | acs.org, researchgate.net |

| Phenylacetic Acids | Remote C-H Olefination | 2-Fluoropyridine-containing template | Selective functionalization at the meta-position of the phenyl ring. | nih.gov |

| 2-(N-methylanilino)pyridines | C-H Borylation | 5-Fluoropyridine | Site-exclusive borylation at the ortho-position of the aniline (B41778) ring. | researchgate.net, ccspublishing.org.cn |

Synthesis of Multifunctionalized this compound Architectures

The construction of pyridine rings bearing multiple, distinct functional groups hinges on the sequential application of the regioselective methods described previously. By strategically combining reactions, chemists can build complex molecular architectures from simple fluorinated precursors. For example, a synthetic route could begin with a standard nucleophilic substitution on this compound, which would likely occur at the C4-position. researchgate.net Subsequently, the introduction of a silyl directing group could enable a second, different nucleophilic substitution at a position that was previously less reactive, such as C2. Removal of the directing group would then yield a precisely substituted, multifunctional pyridine.

This step-wise approach is a cornerstone of modern synthetic chemistry. The synthesis of nonsymmetrical bisazolyl trisubstituted pyridines from 4-bromo-2,6-difluoropyridine (B1343820) illustrates this principle, where both fluorine atoms are selectively substituted in a stepwise manner, and the bromine atom allows for further functionalization via cross-coupling reactions. researchgate.net Similarly, complex intermediates like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) are themselves synthesized from simpler materials like pentachloropyridine (B147404), highlighting the multi-step nature of creating these valuable building blocks. innospk.comgoogle.com The ability to orchestrate these selective transformations is essential for accessing novel chemical space. rsc.org

Table 2: Examples of Multifunctionalized Pyridine Intermediates and Precursors

| Precursor | Reagents/Conditions | Product | Significance | Reference(s) |

| Pentachloropyridine | 1. KF, N-methylpyrrolidone | 3,5-Dichloro-2,4,6-trifluoropyridine | Important intermediate for herbicides. | innospk.com, google.com |

| 4-Bromo-2,6-difluoropyridine | 1. Stepwise substitution with pyrazolate/indazolate salts 2. Suzuki/Sonogashira coupling | Nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines | Building blocks for complex metallo-organic structures. | researchgate.net |

| 3-Methylpyridine | Multi-step chlorination and fluorination | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) | Key intermediate for major agrochemicals. | nih.gov, dissertationtopic.net |

| 2,5-CTF | Nuclear chlorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) | High-demand intermediate for herbicides and insecticides. | jst.go.jp, nih.gov |

Development of Advanced Synthetic Intermediates from this compound

Derivatives of fluorinated pyridines are highly valuable as advanced synthetic intermediates, or "building blocks," particularly in the agrochemical and pharmaceutical industries. researchoutreach.orgnih.govagropages.com These intermediates contain a pre-functionalized core that can be elaborated into a final, biologically active molecule. The presence of fluorine or trifluoromethyl groups often enhances the efficacy and metabolic stability of the final product. nih.govjst.go.jp

Among the most important industrial intermediates are trifluoromethylpyridine (TFMP) derivatives like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.gov Although not derived directly from this compound, their synthesis and application exemplify the utility of functionalized pyridine intermediates. For example, 2,5-CTF is a crucial building block for the herbicide fluazifop-butyl (B166162), while 2,3,5-DCTF is the starting material for the herbicide haloxyfop-methyl (B155383) and the insecticide chlorfluazuron. researchoutreach.orgnih.gov The synthesis of these intermediates often involves multi-step processes, such as the chlorination and fluorination of picoline (methylpyridine) precursors. nih.govdissertationtopic.netjst.go.jp Once formed, these intermediates undergo further reactions, such as etherification or amidation, to yield the final agrochemical products. nih.gov This building block strategy is a highly efficient approach to manufacturing complex and potent molecules. ccspublishing.org.cn

Table 3: Key Fluorinated Pyridine Intermediates and Their Agrochemical Applications

| Intermediate | CAS Number | Final Product(s) | Product Class | Reference(s) |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 52334-81-3 | Fluazifop-butyl | Herbicide | nih.gov, researchoutreach.org |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 69045-84-7 | Haloxyfop-methyl, Chlorfluazuron | Herbicide, Insecticide | nih.gov, researchoutreach.org |

| 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | 69045-78-9 | Flazasulfuron | Herbicide | jst.go.jp, researchoutreach.org |

| 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 | Fluroxypyr | Herbicide | innospk.com |

Research Applications of 2,4,5 Trifluoropyridine in Applied Chemical Sciences

Medicinal Chemistry Research Applications

The pyridine (B92270) ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic compounds with diverse biological activities. mdpi.com The introduction of fluorine atoms, as seen in 2,4,5-trifluoropyridine, can significantly improve a molecule's drug-like properties, such as membrane permeability and binding affinity to biological targets. smolecule.com

Exploration as a Bioactive Scaffold for Drug Discovery

The this compound scaffold is a subject of significant interest in the quest for new therapeutic agents. Its derivatives are explored for a wide range of medicinal applications, leveraging the unique properties conferred by the trifluorinated pyridine ring. google.com The pyridine framework itself is integral to many biologically relevant molecules, including coenzymes and vitamins, and its synthetic derivatives have been developed as drugs for various conditions. mdpi.comresearchgate.net The strategy of "scaffold-hopping," where the core structure of a known bioactive molecule is replaced with a different one like a pyridopyrimidinone, has been successfully employed to discover potent anticancer agents. nih.gov This highlights the potential of pyridine-based scaffolds in generating novel drug candidates. nih.gov

The inclusion of fluorine atoms can enhance a compound's ability to interact with biological molecules, making fluorinated pyridines valuable for studying enzyme mechanisms and protein-ligand interactions. Research has shown that pyridine derivatives containing amino, chloro, and trifluoromethyl groups are frequently reported for their potential anticancer activity. researchgate.net

Design of Enzyme Inhibitors and Receptor Modulators

Fluorinated pyridine derivatives have shown promise in the modulation of enzyme and receptor activity. For instance, certain derivatives can bind to enzymes like kinases and proteases, altering their conformation and inhibiting their function. This inhibitory action is a key mechanism for many therapeutic drugs. The design of specific molecules that can selectively inhibit enzymes is a major focus of drug discovery. For example, 2,4,3',5'-tetramethoxystilbene (TMS) has been identified as a potent and selective inhibitor of the human cytochrome P450 1B1 enzyme, which is implicated in carcinogenesis. nih.gov While not a direct derivative of this compound, this research demonstrates the principle of designing small molecules to selectively inhibit enzymes.

Furthermore, compounds incorporating a pyridine ring have been developed as potent antagonists for receptors such as the A1 and A2A adenosine (B11128) receptors, which are important targets for treating diseases like chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com

Development of Chemical Probes and Diagnostic Tools

Fluorescent probes are crucial tools in medical diagnostics and for visualizing biological processes in real-time. nih.gov The rational design of these probes often involves incorporating specific chemical structures that respond to changes in their environment, such as pH or the presence of certain ions or biomolecules. nih.gov While specific examples of this compound being used directly as a fluorescent probe are not detailed in the provided results, the development of fluorescent probes for diagnostic purposes is a significant area of research. For instance, highly sensitive fluorescent probes have been designed to quantify transthyretin in human plasma, a potential early diagnostic marker for Alzheimer's disease. rsc.org The unique electronic properties of fluorinated pyridines could potentially be harnessed in the design of novel fluorescent probes for various diagnostic applications.

Agrochemical Research Applications

Trifluoromethylpyridine derivatives are of high importance in the agrochemical industry, serving as key intermediates in the synthesis of a wide array of crop protection products. researchoutreach.orgnih.govjst.go.jp The demand for these compounds has been steadily increasing due to their effectiveness. researchoutreach.org

Design and Synthesis of Novel Herbicides

This compound and its related structures are fundamental building blocks in the creation of modern herbicides. nbinno.comgoogle.com For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), a closely related compound, is an intermediate in the production of herbicides. google.comepo.org The introduction of a trifluoromethylpyridine moiety into a molecule can significantly enhance its herbicidal activity. jst.go.jp

A prominent example is the development of fluazifop-butyl (B166162), the first commercialized herbicide to incorporate a trifluoromethylpyridine substructure. nih.govjst.go.jp This compound proved to be highly effective against perennial grass weeds. nih.govjst.go.jp The synthesis of fluazifop-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.gov Another significant herbicide, haloxyfop-methyl (B155383), which also targets the ACCase enzyme, is prepared using 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp

| Herbicide | Key Intermediate | Target Weeds/Crops | Mechanism of Action |

|---|---|---|---|

| Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Perennial grass weeds | ACCase inhibitor |

| Haloxyfop-methyl | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Post-emergence grass control in dicotyledonous crops | ACCase inhibitor |

| Flazasulfuron | 2,3-CTF | Selective for turf, sugarcane, and perennial crops | Not specified |

Development of Insecticides and Fungicides Incorporating Pyridine Moieties

The versatility of trifluoromethylpyridines extends to the development of insecticides and fungicides. nbinno.com The presence of the trifluoromethyl group often enhances the efficacy of these crop protection agents. researchoutreach.org

For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a crucial starting material for the synthesis of the insecticide chlorfluazuron, which acts as an insect growth regulator by inhibiting chitin (B13524) synthesis. researchoutreach.orginnospk.com Another insecticide, flonicamid, which is effective against aphids, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The fungicide fluazinam, which interferes with fungal respiration, is also synthesized using 2,3,5-DCTF as a building block. researchoutreach.org Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to its chlorinated counterparts. researchoutreach.org

| Pesticide | Type | Key Intermediate | Mode of Action |

|---|---|---|---|

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Inhibits chitin synthesis |

| Flonicamid | Insecticide | 4-trifluoromethyl-pyridine derivative | Effective against aphids |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Interferes with fungal respiration |

Structure-Activity Relationship (SAR) Studies for Agrochemically Active Compounds

The trifluoromethylpyridine (TFMP) fragment is a key structural motif in a variety of commercial pesticides, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize biological efficacy. nih.govacs.org The electron-withdrawing nature of the fluorine atoms in the pyridine ring plays a critical role in the bioactivity of these compounds. nih.gov

SAR studies have shown that the substitution pattern on the pyridine ring is crucial for activity. For instance, in the development of herbicides, the 2,3,5-trifluoropyridine (B1273224) moiety has been incorporated into various structures to target specific enzymes in weeds. One of the most significant applications is in the synthesis of aryloxyphenoxypropionate herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. jst.go.jp

A prime example is the herbicide Haloxyfop, which is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key intermediate. jst.go.jp The trifluoromethyl group at the 5-position is critical for its herbicidal activity. The SAR studies for this class of compounds reveal that modifications to the pyridine ring directly impact the herbicide's spectrum of activity and crop selectivity. For example, while certain phenyl analogues showed high herbicidal activity, they also caused significant injury to wheat, a problem that was overcome by using pyridine analogues. jst.go.jp

Similarly, the insecticide Flonicamid, which is effective against aphids, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The development of Flonicamid resulted from screening various TFMP derivatives and finding that compounds incorporating a nicotinamide (B372718) structure were particularly potent. researchoutreach.org This highlights how the combination of the trifluorinated pyridine core with other functional groups can be systematically varied to discover compounds with novel or enhanced modes of action.

The following table summarizes key agrochemicals derived from or related to trifluoropyridine structures, illustrating the importance of this scaffold.

| Agrochemical | Parent Pyridine Intermediate | Type | Primary Target/Function |

| Haloxyfop | 2,3-dichloro-5-(trifluoromethyl)pyridine | Herbicide | ACCase enzyme inhibition in grasses jst.go.jp |

| Fluazifop | 2-chloro-5-(trifluoromethyl)pyridine | Herbicide | ACCase enzyme inhibition nih.govjst.go.jp |

| Flonicamid | 4-(trifluoromethyl)nicotinamide | Insecticide | Effective against sap-feeding insects like aphids researchoutreach.org |

| Chlorfluazuron | 2,3-dichloro-5-(trifluoromethyl)pyridine | Insecticide | Insect growth regulator (IGR) researchoutreach.org |

| Pyroxsulam | 4-(Trifluoromethyl)pyridine derivative | Herbicide | Post-emergence control of grass and broadleaf weeds |

These examples underscore a clear SAR principle: the trifluorinated pyridine ring serves as a potent bioisostere for other aromatic systems, enhancing properties like metabolic stability and binding affinity to target proteins, thereby leading to the creation of effective agrochemicals. nih.gov

Materials Science Research

The distinct electronic and physical properties imparted by fluorine atoms make this compound and related structures attractive for the synthesis of advanced materials. researchoutreach.org

Trifluoropyridine derivatives are used as monomers or intermediates in the production of high-performance fluoropolymers. jy-chemical.comresearchgate.net These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The incorporation of the highly polar C-F bonds and the electron-deficient pyridine ring can lead to materials with tailored functionalities.

The synthesis of macromolecules often involves polymerization reactions where monomers are covalently linked to form long chains or networks. libretexts.orgpressbooks.pub this compound can act as a monomer in such processes. jy-chemical.com For example, perfluorinated aromatic compounds, including substituted pyridines, can be used to create polyarylene networks through reactions like thermal cyclopolymerizations. researchgate.net These resulting fluoropolymers are known for their robustness and are valuable in applications requiring high-performance materials. researchgate.net

The strong electron-withdrawing nature of the trifluoropyridine ring makes it a useful component in the design of organic electronic materials. smolecule.com These materials are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of molecules used in these devices, such as their HOMO/LUMO energy levels, can be finely tuned by incorporating fluorinated aromatic rings. nih.gov

While research on this compound itself in this context is specific, the principles are well-established for related fluorinated aromatic compounds. For instance, 2,3,5-Trifluoropyridine-4-carbaldehyde, a derivative, is noted for its potential in creating functional materials with unique electrical conductivity due to the combination of its aromatic and fluorinated features. smolecule.com The introduction of such fluorinated pyridine moieties can enhance electron transport properties and improve the stability and efficiency of optoelectronic devices.

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, and π-π stacking. The electron-deficient nature of the this compound ring makes it an interesting candidate for participating in such assemblies.

The fluorine atoms can engage in halogen bonding, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like one-dimensional chains or two-dimensional sheets. nih.gov Studies on related pyridine-based organic salts have demonstrated that non-covalent interactions are key to the stabilization of their solid-state assemblies. nih.gov The design of self-organizing systems often relies on programming molecules with specific interaction sites to achieve a desired larger structure, a principle applicable to systems incorporating trifluoropyridine units. researchgate.net

Development of Advanced Electronic Materials and Optoelectronic Components

Catalysis Research

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. mdpi.com The electronic properties of the ligand are paramount, and the introduction of fluorine atoms provides a powerful tool for tuning these properties. This compound can serve as a scaffold for designing novel ligands for various catalytic transformations.

The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density on the pyridine ring and the nitrogen atom. This makes a trifluoropyridine-based ligand a weaker σ-donor and a stronger π-acceptor compared to unsubstituted pyridine. This modification can stabilize low-valent metal centers and influence the kinetics and outcome of catalytic cycles, such as reductive elimination. acs.orgnih.gov

For example, fluorinated pyridine derivatives have been explored in the design of ligands for palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H activation. acs.org The regioselectivity of such reactions on polyfluorinated arenes is heavily influenced by the electronic environment, demonstrating the importance of the fluorine substitution pattern. acs.org Ruthenium-polypyridyl complexes, which are prominent in photoredox catalysis, can also be modified with fluorinated pyridine units to tune their redox potentials and catalytic activity. acs.orgnih.gov The rational design of ligands incorporating the trifluoropyridine moiety is an active area of research aimed at developing more efficient and selective catalysts for organic synthesis. mdpi.com

Application of this compound in Organocatalytic Systems

Currently, there is a lack of specific research findings in publicly available scientific literature detailing the application of this compound within organocatalytic systems. While the broader field of organocatalysis is a burgeoning area of chemical research, and various pyridine derivatives have been explored for their catalytic potential, specific studies focusing on the 2,4,5-trifluoro substituted isomer are not readily identifiable.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Pyridine and its derivatives are often investigated in this context due to the nucleophilic and basic nature of the nitrogen atom, which can play a key role in various catalytic cycles. The electronic properties of the pyridine ring can be significantly altered by the presence of substituent groups. In the case of this compound, the strongly electron-withdrawing fluorine atoms would substantially decrease the basicity and nucleophilicity of the pyridine nitrogen. This deactivation might explain the limited exploration of this particular compound as a nucleophilic or Brønsted base catalyst in organocatalytic systems.

Further research would be necessary to explore any potential, albeit less conventional, roles for this compound in organocatalysis, for instance, in capacities other than as a direct nucleophilic or basic catalyst. However, based on the currently available scientific literature, no detailed research findings or data tables can be presented for its application in this field.

Computational and Theoretical Investigations of 2,4,5 Trifluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in the study of 2,4,5-Trifluoropyridine. These methods provide detailed information about the molecule's electronic environment and are instrumental in predicting its spectroscopic signatures.

Density Functional Theory (DFT) Studies of Electronic Structure

Studies on various fluoropyridine isomers show that as the number of fluorine substituents increases, the carbon-fluorine (C-F) bonds tend to shorten. nih.gov For the isomeric set of trifluoropyridines, the specific placement of fluorine atoms dictates the precise bond lengths and electronic characteristics. nih.gov DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to calculate key electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher polarizability and greater reactivity. researchgate.net

| Compound | Average C-F Bond Length (Å) | Calculated Dipole Moment (Debye) |

|---|---|---|

| This compound | 1.36392 nih.gov | Data Not Available |

| 2,4,6-Trifluoropyridine (B32590) | 1.36059 nih.gov | Data Not Available |

| 3,4,5-Trifluoropyridine | 1.37686 nih.gov | Data Not Available |

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For halogenated pyridines, DFT calculations are used to simulate infrared (IR) and Raman spectra. researchgate.netnih.gov This involves optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. nih.gov

Normal coordinate analysis (NCA) based on DFT force field calculations helps in the detailed assignment of vibrational bands observed in experimental spectra. researchgate.netnih.gov Such analyses have shown excellent agreement between the calculated and observed spectra for related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018). researchgate.netnih.gov The calculations can identify characteristic vibrational modes, such as C-F stretching frequencies, which typically appear in the 1150-1250 cm⁻¹ range for fluorinated derivatives. researchgate.net

Similarly, NMR chemical shifts (¹³C, ¹⁹F, ¹H) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The chemical shifts of fluorine atoms are particularly sensitive to their position on the pyridine (B92270) ring (α, β, or γ). fluorine1.ru

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | ~3100 | Stretching of the carbon-hydrogen bonds on the ring. |

| Ring C-C/C-N Stretching | 1400-1650 | Vibrations associated with the pyridine ring framework. researchgate.net |

| C-F Stretching | 1150-1250 | Stretching of the carbon-fluorine bonds. researchgate.net |

| C-H In-plane Bending | 1000-1300 | Bending of C-H bonds within the plane of the ring. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the provided sources, the principles governing its intermolecular interactions are well-explored through other computational techniques. MD simulations would be valuable for analyzing the conformational flexibility and the dynamics of interactions in a condensed phase or solution. Such simulations could model the formation and breaking of weak intermolecular bonds, such as C–H···F and F···F interactions, which are critical in determining the material's bulk properties. The interaction energies derived from quantum chemical calculations on molecular dimers and clusters often serve as parameters for force fields used in large-scale MD simulations. acs.org

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, particularly for complex reactions like nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines. numberanalytics.comresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. e3s-conferences.orglibretexts.org

For a molecule like this compound, a key question is the regioselectivity of nucleophilic attack. A nucleophile could potentially substitute the fluorine atom at the C2, C4, or C5 position. By calculating the activation free energy barrier for each possible pathway, researchers can predict the most favorable reaction site. mdpi.com For instance, studies on pentachloropyridine (B147404) show that halide exchange (Halex) reactions are kinetically controlled, and computations can accurately predict the regioselectivity by comparing the energies of the different transition states. researchgate.net This approach involves modeling the transition state structure and performing frequency calculations to confirm it is a true first-order saddle point on the energy surface. libretexts.org

Prediction of Reactivity and Regioselectivity through Computational Modeling

Beyond full mechanistic studies, computational models offer several descriptors to predict reactivity and regioselectivity. cam.ac.uk Molecular Electrostatic Potential (MEP) maps are a key tool, visualizing the electron density on the molecule's surface. researchgate.net Electron-poor regions (colored blue) indicate electrophilic sites that are susceptible to nucleophilic attack. For fluoropyridines, the carbon atoms bonded to fluorine are expected to be highly electrophilic.

Frontier Molecular Orbital (FMO) theory is another predictive tool. The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. In SNAr reactions, the regioselectivity is often governed by which carbon atom has the largest LUMO coefficient. Distortion/interaction activation strain analysis can also be employed to understand why a particular reaction pathway is favored, decomposing the activation barrier into the energy required to distort the reactants and the interaction energy between them. mdpi.com These models consistently predict that nucleophilic substitution on polyfluoropyridines occurs preferentially at the 4-position, followed by the 2- and 6-positions. researchgate.net

| Position of Attack | Governing Factors | Predicted Reactivity |

|---|---|---|

| C-4 (para) | Strong activation by ring nitrogen; stabilization of Meisenheimer intermediate. | Highest |

| C-2 (ortho) | Direct activation by ring nitrogen. | High |

| C-5 (meta) | Less activation from ring nitrogen. | Low |

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces. Computational studies, in conjunction with X-ray diffraction, provide deep insight into the crystal packing of fluorinated pyridines. acs.org The degree of fluorination has a systematic effect on the crystal packing motif. acs.orgresearchgate.net

For 2,3,5-trifluoropyridine (B1273224), which is isomeric to this compound, the crystal structure shows a parallel arrangement of the pyridine molecules. acs.orgresearchgate.net This contrasts with less-fluorinated pyridines that favor herringbone packing and perfluorinated pyridine which returns to an edge-to-face arrangement. acs.org Ab initio quantum-chemical calculations (e.g., at the MP2/6-311G(d,p) level) are used to quantify the intermolecular interaction energies within the crystal, identifying the most significant forces holding the structure together. acs.orgresearchgate.net These studies reveal the importance of C–H···F interactions and highlight the very weak, often repulsive, nature of F···F contacts. acs.orgresearchgate.net The supramolecular architecture is also influenced by π-π stacking interactions, which are common in the layered structures of these compounds. chemprob.org

Advanced Spectroscopic and Structural Elucidation Methodologies in 2,4,5 Trifluoropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated pyridines like 2,4,5-trifluoropyridine. By analyzing the spectra of different nuclei, researchers can confirm the arrangement of atoms and the purity of the sample. eurl-pesticides.eu

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. These signals provide information about their chemical environment and coupling to adjacent fluorine atoms. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of the five carbon atoms in the pyridine ring. The coupling between carbon and fluorine atoms (C-F coupling) provides further structural confirmation. fluorine1.ru The chemical shifts are influenced by the electronegativity of the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum shows distinct signals for each of the three fluorine atoms, with their chemical shifts and coupling constants (F-F coupling) being highly sensitive to their position on the pyridine ring. semanticscholar.org This technique is also crucial for monitoring reactions involving fluorinated pyridines. rsc.org Purity assessment is often carried out using qNMR (quantitative NMR) by comparing the integrals of the analyte signals to that of a known internal standard. mestrelab.com

Table 1: Representative NMR Data for Trifluoropyridine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent |

|---|---|---|---|---|

| 2,3,5-Trifluoropyridine (B1273224) | ¹H | 7.98 (dt, J = 3.7, 1.7 Hz, 2H), 6.95 (tt, J = 7.6, 1.8 Hz, 1H), 6.57 (ddd, J = 7.7, 4.3, 1.6 Hz, 2H) | - | CDCl₃ |

| 2,4,6-Trifluoropyridine (B32590) | ¹H | 6.72 – 6.58 (m, 2H) | - | Pure Liquid |

| 2,4,6-Trifluoropyridine | ¹³C | 148.89, 134.72, 122.72 | - | Pure Liquid |

| Derivatives of perfluoropyridine | ¹⁹F | -85.80 to -91.08 (m, F-2,6), -149.96 to -155.43 (m, F-3,5) | - | CDCl₃, DMSO-d₆ |

Note: Data is compiled from various sources and represents typical ranges for related structures. Specific values for this compound may vary. fluorine1.rursc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and analyzing its fragmentation patterns. The molecular ion peak in the mass spectrum confirms the compound's molecular formula (C₅H₂F₃N). sigmaaldrich.comnist.gov Analysis of the fragmentation patterns provides insights into the molecule's stability and the relative strengths of its chemical bonds. This technique is often coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures. orientjchem.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. americanpharmaceuticalreview.com The spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-F, and C=C bonds within the molecule. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of these vibrational frequencies. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for Related Fluorinated Pyridines

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretching | 3000–2850 | - |

| C=N Stretching | 1660–1614 | - |

| Py-F Stretching | ~1100 | - |

Note: Frequencies are approximate and based on data for related fluorinated pyridine derivatives. orientjchem.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, this technique can determine precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. acs.orgresearchgate.net Studies on related fluorinated pyridines have shown how the degree and position of fluorine substitution influence the crystal packing, which can range from herringbone to parallel arrangements. acs.org

Chromatographic Techniques for Reaction Monitoring and Product Isolation (GC, HPLC)

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for isolating the pure product. d-nb.infoorientjchem.org GC is particularly useful for analyzing volatile compounds and can be used to determine the purity of this compound. thermofisher.comtcichemicals.comgoogle.comtcichemicals.com HPLC is employed for the purification of less volatile derivatives. rsc.org Thin-layer chromatography (TLC) is also a simple and effective method for qualitatively monitoring reaction progress. thieme.de

Future Research Directions and Emerging Opportunities for 2,4,5 Trifluoropyridine

Exploration of Novel Fluorination and Defluorination Methodologies

The precise manipulation of fluorine atoms on the pyridine (B92270) ring is central to unlocking the full potential of 2,4,5-trifluoropyridine and its derivatives. Future research is increasingly focused on moving beyond traditional, often harsh, fluorination methods towards more selective, efficient, and sustainable catalytic processes. This includes both the introduction and the selective removal of fluorine, a concept known as hydrodefluorination (HDF).

Key research frontiers include:

Catalytic C-H Fluorination: A significant advancement in fluorination chemistry is the direct, site-selective fluorination of C-H bonds. Inspired by classical reactions like the Chichibabin amination, methods using silver(II) fluoride (B91410) (AgF₂) have been developed for the monofluorination of pyridines and related nitrogen heterocycles. researchgate.netrsc.org These reactions exhibit remarkable selectivity for the C-H bonds adjacent to the ring nitrogen and proceed under mild, ambient temperature conditions. researchgate.netrsc.org This approach could offer a novel pathway to synthesize or further functionalize complex fluoropyridine structures.

Regioselective Hydrodefluorination (HDF): The ability to selectively remove specific fluorine atoms from a polyfluorinated ring like pentafluoropyridine (B1199360) is a powerful strategy for creating partially fluorinated building blocks. mdpi.com This is particularly valuable as an alternative to de novo synthesis, which can be complex. mdpi.com Research into catalytic HDF has identified several promising systems. mdpi.comnih.gov For instance, a bifunctional azairidacycle catalyst has been shown to effectively catalyze the HDF of chloro-substituted tetrafluoropyridines. mdpi.com Other methodologies explored include a two-step procedure with hydrazine (B178648) and copper(II) sulfate (B86663) and a system using a titanocene (B72419) difluoride pre-catalyst with diphenylsilane (B1312307) as the reducing agent, which allows for the selective removal of fluorine at the C-2 and C-4 positions. nih.govresearchgate.net